
C25H30N6O4S
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula C25H30N6O4S is a complex organic molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of C25H30N6O4S involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structure, followed by the introduction of various functional groups. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the desired reactions occur efficiently.
Industrial Production Methods
Industrial production of This compound often involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled. The use of automated systems ensures consistency and high yield of the final product. Purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
C25H30N6O4S: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
C25H30N6O4S: has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its therapeutic properties, including potential use as a drug or drug precursor.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which C25H30N6O4S exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can be complex, often requiring detailed studies to fully elucidate.
Comparación Con Compuestos Similares
Similar Compounds
C24H28N6O4S: A similar compound with one less carbon atom.
C25H30N6O3S: A similar compound with one less oxygen atom.
C25H30N5O4S: A similar compound with one less nitrogen atom.
Uniqueness
C25H30N6O4S: is unique due to its specific arrangement of atoms and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C25H30N6O4S |
|---|---|
Peso molecular |
510.6 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)sulfonyl-N-[(2S)-1-[(5-methyl-2-pyridin-2-ylpyrazol-3-yl)amino]-1-oxopropan-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C25H30N6O4S/c1-17-7-9-21(10-8-17)36(34,35)30-14-11-20(12-15-30)25(33)27-19(3)24(32)28-23-16-18(2)29-31(23)22-6-4-5-13-26-22/h4-10,13,16,19-20H,11-12,14-15H2,1-3H3,(H,27,33)(H,28,32)/t19-/m0/s1 |
Clave InChI |
DRTZJQBMKIFFQI-IBGZPJMESA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N[C@@H](C)C(=O)NC3=CC(=NN3C4=CC=CC=N4)C |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC(C)C(=O)NC3=CC(=NN3C4=CC=CC=N4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-(4,6-Dinitro-1,3-benzothiazol-2-yl)ethenyl]-N,N-dimethylfuran-2-amine](/img/structure/B12636000.png)
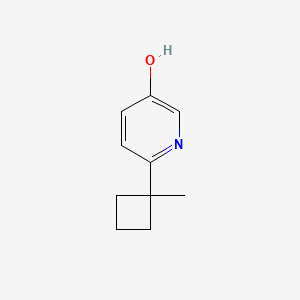
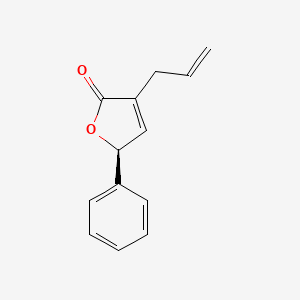
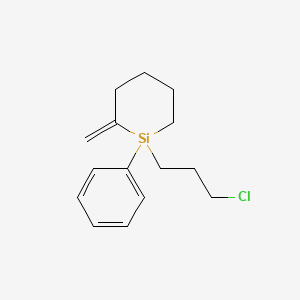
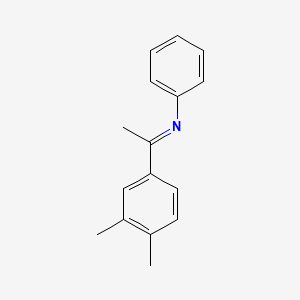
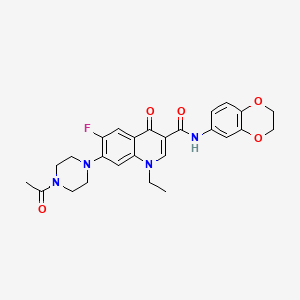


![6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12636041.png)
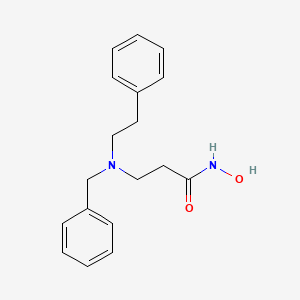
![benzenesulfonic acid;4-[(2S)-4-methylmorpholin-2-yl]phenol](/img/structure/B12636046.png)
![3-Hexyl-2-(4-hexylfuran-2-yl)-5-[5-[5-[3-hexyl-5-(3-hexylfuran-2-yl)furan-2-yl]furan-2-yl]furan-2-yl]furan](/img/structure/B12636048.png)
![1,5-Bis[2-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione](/img/structure/B12636053.png)
![2-bromo-N-[2-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethyl]benzamide](/img/structure/B12636060.png)
